An In-depth Technical Guide to 2-(2,5-Dimethylphenoxy)propanoic Acid: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(2,5-Dimethylphenoxy)propanoic Acid: Properties, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 2-(2,5-dimethylphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its physicochemical properties, propose a robust synthetic pathway, and outline detailed protocols for its characterization, grounding our discussion in established chemical principles.
Introduction and Context
2-(2,5-Dimethylphenoxy)propanoic acid belongs to the broader family of phenoxypropanoic acid derivatives. This class of molecules has garnered significant interest in various scientific fields. In medicinal chemistry, they have been explored for their potential as therapeutic agents, including in the development of treatments for vascular diseases and as anti-inflammatory compounds. Certain aryloxyalkanoic acids, a related group, have demonstrated the ability to inhibit brain tissue swelling, suggesting potential applications in treating brain injuries. Furthermore, some substituted (aryloxy)alkanoic acids have been investigated as antagonists of the slow-reacting substance of anaphylaxis, indicating their potential in addressing allergic and inflammatory conditions. In the realm of environmental science, phenoxypropanoic acid derivatives are well-known for their application as herbicides, acting as plant growth regulators.
The focus of this guide, 2-(2,5-dimethylphenoxy)propanoic acid, is a specific analogue within this versatile class. A thorough understanding of its physical and chemical properties is paramount for its potential application in research and development.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application. While some data for 2-(2,5-dimethylphenoxy)propanoic acid is available, a complete experimental profile is not extensively documented in publicly available literature. Below, we present the known properties and provide detailed, field-proven protocols for the experimental determination of the currently unavailable data.
Table 1: Physicochemical Properties of 2-(2,5-Dimethylphenoxy)propanoic acid
| Property | Value | Source |
| CAS Number | 18996-04-8 | [1][2] |
| Molecular Formula | C11H14O3 | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| LogP (calculated) | 2.88 | [3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
Experimental Protocols for Property Determination
The following sections outline robust methodologies for determining the key physicochemical parameters that are not yet established for 2-(2,5-dimethylphenoxy)propanoic acid.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity. Potentiometric titration is a highly accurate method for its determination.
Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(2,5-dimethylphenoxy)propanoic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if necessary (e.g., methanol/water) to ensure complete dissolution.
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Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.
Protocol:
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Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing the two solvents and allowing them to separate.
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Sample Preparation: Prepare a stock solution of 2-(2,5-dimethylphenoxy)propanoic acid in the water-saturated n-octanol.
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Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.
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Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the analyte between the two phases. Allow the layers to fully separate.
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Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
Synthesis and Purification
The synthesis of 2-(2,5-dimethylphenoxy)propanoic acid can be efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Proposed Synthetic Route: Williamson Ether Synthesis
The proposed synthesis involves the reaction of 2,5-dimethylphenol with a 2-halopropanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Diagram 1: Proposed Synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid
Caption: Synthetic pathway for 2-(2,5-Dimethylphenoxy)propanoic acid.
Experimental Protocol for Synthesis and Purification
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylphenol, a suitable base (e.g., anhydrous potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).
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Addition of Alkyl Halide: While stirring, add ethyl 2-bromopropanoate dropwise to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
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Ester Hydrolysis: Dissolve the crude ester intermediate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture to reflux for 1-2 hours.
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Isolation of the Product: Cool the reaction mixture and evaporate the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Acidification and Purification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2,5-dimethylphenoxy)propanoic acid.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 2-(2,5-dimethylphenoxy)propanoic acid should be confirmed using a combination of spectroscopic and analytical techniques.
Diagram 2: Analytical Workflow for Characterization
Caption: Workflow for the analytical characterization of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(2,5-dimethylphenoxy)propanoic acid, the following characteristic absorption bands are expected:
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O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
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C-O stretch (ether and carboxylic acid): Bands in the region of 1300-1000 cm⁻¹.
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C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl protons of the propanoic acid moiety, and the two methyl groups on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methine carbon, and the methyl carbons. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) corresponding to the molecular weight of 2-(2,5-dimethylphenoxy)propanoic acid (194.23 g/mol ) is expected.
Reactivity and Safety Considerations
2-(2,5-Dimethylphenoxy)propanoic acid possesses several functional groups that dictate its chemical reactivity:
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Carboxylic Acid: This group is acidic and will react with bases to form carboxylate salts. It can also undergo esterification and other reactions typical of carboxylic acids.
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Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
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Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents.
Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated area, such as a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
Conclusion
This technical guide has provided a comprehensive overview of 2-(2,5-dimethylphenoxy)propanoic acid, including its known physicochemical properties, a proposed synthetic route, and detailed protocols for its characterization. While some experimental data for this specific molecule is not yet widely published, the methodologies outlined herein provide a clear path for researchers to obtain this information. The versatility of the phenoxypropanoic acid scaffold suggests that a thorough understanding of this compound could open avenues for new discoveries in medicinal and materials science.
References
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